Losartan 2-glucuronide falls under the category of glucuronides, which are a class of compounds formed by the conjugation of glucuronic acid to various substrates, including drugs and endogenous compounds. It is specifically classified as a phase II metabolite, indicating its role in drug metabolism aimed at increasing hydrophilicity for easier elimination.
The synthesis of losartan 2-glucuronide can be achieved through enzymatic glucuronidation. The primary enzyme involved in this process is uridine diphosphate-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to losartan. This reaction typically occurs under physiological conditions within the liver or intestines .
Losartan 2-glucuronide has a molecular formula of and a molecular weight of approximately .
Losartan 2-glucuronide participates in several chemical reactions, mainly hydrolysis and further conjugation.
Losartan 2-glucuronide does not exhibit direct pharmacological activity; rather, it serves as a metabolite that facilitates the elimination of losartan from the body. Losartan itself acts by blocking the angiotensin II receptor (AT1 receptor), leading to vasodilation and reduced blood pressure .
Losartan 2-glucuronide exhibits distinct physical and chemical properties that influence its behavior in biological systems.
The scientific applications of losartan 2-glucuronide are diverse:
Losartan 2-glucuronide (Los2G) formation is primarily catalyzed by human UDP-glucuronosyltransferases (UGTs), with significant isoform-specific variability. In vitro studies using recombinant human UGTs demonstrate that UGT1A3 exhibits exceptional selectivity for N2-glucuronidation of losartan’s tetrazole ring, forming Los2G exclusively [4] [2]. Other isoforms, including UGT2B7 and UGT1A10, also catalyze this reaction but with lower efficiency and occasional byproduct formation (e.g., tetrazole-N1-glucuronide) [2] [4]. Kinetic analyses reveal UGT1A3’s high affinity for losartan, with a Km value of ~0.1 mM, compared to UGT2B7’s Km of >1.0 mM [4].
Table 1: Human UGT Isoforms Catalyzing Losartan 2-Glucuronidation
| UGT Isoform | Specific Activity (nmol/min/mg) | Primary Product | Regioselectivity |
|---|---|---|---|
| UGT1A3 | 8.7 ± 0.9 | N2-Glucuronide | High (N2-exclusive) |
| UGT2B7 | 2.1 ± 0.3 | N2-Glucuronide | Moderate |
| UGT1A10 | 1.5 ± 0.2 | N1/N2-Glucuronide | Low |
| UGT1A1 | 0.8 ± 0.1 | N2-Glucuronide | Low |
Species-dependent differences in losartan glucuronidation are pronounced. Human liver microsomes (HLM) predominantly form Los2G (≥95% of total glucuronides), while rodent microsomes (rat, mouse) produce significant O-glucuronides and tetrazole-N1-glucuronides alongside Los2G [1] [4]. Bovine and porcine liver microsomes show minimal N2-glucuronidation activity (<5% of human activity) [4]. These differences correlate with UGT1A3 expression, which is functionally conserved in primates but absent or divergent in non-mammalian species.
Table 2: Species Variability in Losartan Glucuronidation Profiles
| Species | N2-Glucuronide (%) | N1-Glucuronide (%) | O-Glucuronide (%) | Relative Activity (vs. Human) |
|---|---|---|---|---|
| Human | 95–98 | 0–2 | 0 | 1.0 |
| Rat | 60–70 | 15–20 | 10–25 | 0.4 |
| Dog | 85–90 | 5–10 | 0–5 | 0.8 |
| Rabbit | 75–80 | 10–15 | 5–10 | 0.6 |
| Bovine | <5 | 0 | >95 | 0.05 |
The tetrazole ring of losartan exists as two tautomers: 1H-tautomer (N1-protonated) and 2H-tautomer (N2-protonated). UGT1A3 selectively glucuronidates the 2H-tautomer due to:
Table 3: Tautomeric Properties of Losartan’s Tetrazole Ring
| Tautomer | Protonation Site | Relative Energy (kcal/mol) | Population in Water (%) | Glucuronidation Site |
|---|---|---|---|---|
| 1H | N1 | +3.2 | 20–25 | N1 (Minor) |
| 2H | N2 | 0.0 (Reference) | 75–80 | N2 (Major) |
UGT1A3’s substrate-binding pocket contains key residues (e.g., His35, Asp151) that form hydrogen bonds with the tetrazole ring, positioning N2 optimally for nucleophilic attack on UDPGA’s anomeric carbon [4] [2]. Mutagenesis studies show that replacing His35 with alanine reduces Los2G formation by >90% [4]. Additionally, UGT1A3 exhibits allosteric cooperativity with losartan, where substrate binding induces conformational changes that exclude bulkier molecules (e.g., candesartan, zolarsartan) from the active site, explaining its exclusive N2-selectivity for losartan [2] [4].
CAS No.: 2134602-45-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6